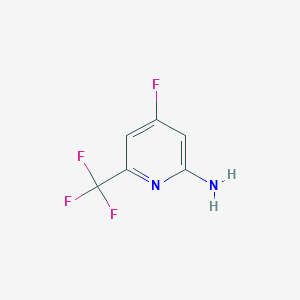

2-Amino-4-fluoro-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

4-fluoro-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F4N2/c7-3-1-4(6(8,9)10)12-5(11)2-3/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWQZCJDENRMKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(F)(F)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-fluoro-6-(trifluoromethyl)pyridine typically involves the reaction of 2-fluoro-4-trifluoromethyl-pyridine with acetamidine hydrochloride in the presence of sodium hydroxide, water, and dimethyl sulfoxide . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-fluoro-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like alkyl halides or acyl chlorides can be used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield alkylated or acylated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

2-Amino-4-fluoro-6-(trifluoromethyl)pyridine serves as an essential intermediate in the synthesis of various pharmaceutical compounds:

- nNOS Inhibitors : Research indicates that derivatives of this compound exhibit potent inhibition of neuronal nitric oxide synthase (nNOS), which is significant for developing treatments for neurological disorders .

- Bimiralisib : This compound is a key intermediate in the synthesis of bimiralisib, an investigational drug targeting cancer pathways .

- Fluorinated Drugs : Fluorinated compounds are increasingly prevalent in drug formulations due to their enhanced bioactivity. Approximately 25% of small-molecule drugs currently on the market contain fluorine . The unique properties imparted by fluorination can lead to improved pharmacokinetics and efficacy.

Agrochemical Applications

In agrochemistry, 2-amino-4-fluoro-6-(trifluoromethyl)pyridine derivatives are utilized for crop protection:

- Pesticides : The trifluoromethyl group enhances the biological activity of pesticides by improving their efficacy against pests while minimizing environmental impact . Over 20 agrochemical products containing this moiety have been registered, indicating its importance in modern agriculture.

- Market Trends : The trend towards fluorinated agrochemicals is expected to grow, driven by their enhanced performance characteristics such as increased lipophilicity and solubility .

Case Studies

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-6-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards molecular targets, while the amino and fluoro groups can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 2-Amino-4-fluoro-6-(trifluoromethyl)pyridine with analogous pyridine derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|---|

| 2-Amino-4-fluoro-6-(trifluoromethyl)pyridine | 1227514-92-2 | C₆H₄F₄N₂ | 180.10 | 2-NH₂, 4-F, 6-CF₃ |

| 2-Amino-6-(trifluoromethyl)pyridine | 274-95-3 | C₆H₅F₃N₂ | 162.11 | 2-NH₂, 6-CF₃ |

| 4-Amino-2-chloro-6-(trifluoromethyl)pyridine | 34486-22-1 | C₆H₄ClF₃N₂ | 196.56 | 4-NH₂, 2-Cl, 6-CF₃ |

| 2-Amino-4-(trifluoromethyl)pyridine | 4214-73-7 | C₆H₅F₃N₂ | 162.11 | 2-NH₂, 4-CF₃ |

| 5-(Trifluoromethyl)pyridin-2-amine | 42182-27-4 | C₆H₅F₃N₂ | 162.11 | 2-NH₂, 5-CF₃ |

Key Observations :

- Substituent Effects : The trifluoromethyl group at position 6 in the target compound enhances steric hindrance and electron-withdrawing effects compared to its positional isomers (e.g., 4-CF₃ or 5-CF₃). This impacts reactivity in nucleophilic aromatic substitution .

- Molecular Weight: The additional fluorine atom in the target compound increases its molecular weight by ~18 g/mol compared to non-fluoro analogs like 2-Amino-6-CF₃ pyridine .

Stability and Handling

- Thermal Stability : The CF₃ group enhances thermal stability, making the compound suitable for high-temperature reactions.

Biological Activity

Overview

2-Amino-4-fluoro-6-(trifluoromethyl)pyridine is a heterocyclic organic compound characterized by its unique pyridine ring substituted with amino, fluoro, and trifluoromethyl groups. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in drug design and development.

The biological activity of 2-Amino-4-fluoro-6-(trifluoromethyl)pyridine is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity towards molecular targets, while the amino and fluoro groups can participate in hydrogen bonding and electrostatic interactions, making it a valuable pharmacophore in drug design .

Medicinal Chemistry

Research indicates that 2-Amino-4-fluoro-6-(trifluoromethyl)pyridine can serve as a lead compound in the development of new pharmaceuticals. Its structural features allow for modifications that can enhance metabolic stability and bioavailability. For instance, studies have shown that derivatives of this compound exhibit promising antitubercular activity, with some derivatives demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Antibacterial Activity

Recent investigations into the antibacterial properties of trifluoromethylpyridine derivatives show that they exhibit varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The MIC values for these compounds indicate their potential as alternatives to conventional antibiotics .

Case Studies

- Antitubercular Activity : A study involving a series of fluorinated chalcones and their derivatives revealed that certain compounds exhibited significant antitubercular activity with MIC values ranging from 8 μM to 134 μM. The most potent compound showed a binding energy of -9.67 Kcal/mol against thymidylate kinase, highlighting its potential as a lead molecule for drug development .

- Antibacterial Screening : In another study focusing on trifluoromethylpyridine amide derivatives, various compounds were synthesized and tested for their antibacterial efficacy. The results indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics, with specific MIC values demonstrating their effectiveness against resistant bacterial strains .

Table 1: Summary of Antitubercular Activities of Selected Compounds

| Compound | Structure | MIC (μM) | Comparison |

|---|---|---|---|

| Compound 40 | Structure | 8 | Comparable to ciprofloxacin |

| Compound 30 | Structure | 16 | Similar activity |

| Compound 27 | Structure | 18 | Less potent than pyrazinamide |

Table 2: Antibacterial Activity of Trifluoromethylpyridine Derivatives

| Derivative | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| E1 | S. aureus | 40 |

| E2 | E. coli | 26 |

| F1 | P. aeruginosa | 33 |

Q & A

Q. What are the optimal synthetic routes for preparing 2-amino-4-fluoro-6-(trifluoromethyl)pyridine, and how can reaction yields be improved?

A multi-step approach is typically employed:

- Fluorination and Functionalization : Introduce fluorine via nucleophilic substitution (e.g., using NaH and bromo-fluoroethane in THF) .

- Deprotection : Remove protective groups (e.g., pyrrolidine derivatives) under acidic or catalytic conditions to yield the free amine .

- Trifluoromethylation : Incorporate the trifluoromethyl group via cross-coupling reactions (e.g., using Cu-mediated methods) or direct substitution .

Q. Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Fluorination | NaH, 1-bromo-2-fluoroethane, THF, 0°C→RT | 31–63% |

| Deprotection | HCl/MeOH, reflux | 55–81% |

Q. Optimization Tips :

- Use anhydrous solvents to minimize side reactions.

- Monitor reaction progress via TLC or LC-MS to isolate intermediates promptly.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral signatures should researchers prioritize?

Q. Example NMR Data :

| Group | 1H Shift (ppm) | 19F Shift (ppm) |

|---|---|---|

| CF3 | - | -63.5 |

| Pyridine H | 7.2–8.1 | - |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

Discrepancies often arise from:

- Polymorphism : Crystallize the compound under varied conditions (e.g., solvent polarity, temperature) and analyze via XRD .

- Tautomerism : Use VT-NMR (variable-temperature NMR) to detect amine-imine equilibria .

- Electron-Withdrawing Effects : The CF3 group reduces electron density, altering solubility in polar solvents. Test solubility in DMSO vs. chloroform and correlate with DFT calculations .

Q. Troubleshooting Workflow :

Reproduce synthesis under standardized conditions.

Characterize batches via DSC (differential scanning calorimetry) to identify polymorphs.

Validate reactivity using kinetic studies (e.g., SNAr reactions with varying nucleophiles) .

Q. What strategies mitigate low yields during regioselective fluorination or trifluoromethylation?

- Directed Metalation : Use directing groups (e.g., -NH2) to enhance selectivity. For example, LDA (lithium diisopropylamide) directs fluorination to the 4-position .

- Protective Group Engineering : Temporary protection of the amine with Boc or Fmoc groups prevents undesired side reactions .

- Catalytic Systems : Employ Pd/Cu catalysts for cross-coupling trifluoromethyl groups, improving efficiency .

Q. Case Study :

- Unprotected Amine : Yields drop due to side reactions (e.g., 31% without protection ).

- Protected Amine : Yields increase to >60% after Boc-group introduction .

Q. How can this compound serve as a scaffold for designing enzyme inhibitors or biochemical probes?

- Structure-Activity Relationship (SAR) : Modify substituents to enhance binding:

- Applications :

Q. Design Protocol :

Synthesize derivatives with varied substituents (e.g., -Cl, -CN) at the 2-position.

Screen against target enzymes using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Q. What analytical methods are critical for detecting degradation products or impurities in stability studies?

- HPLC-MS : Monitor hydrolytic degradation (e.g., loss of -CF3 or -F groups) under accelerated conditions (40°C/75% RH) .

- XPS (X-ray Photoelectron Spectroscopy) : Detect surface oxidation of fluorine atoms .

- Forced Degradation : Expose to UV light, acid/base, and oxidizers (e.g., H2O2) to identify labile sites .

Q. Stability Data :

| Condition | Degradation Pathway | Major Impurity |

|---|---|---|

| Acidic (pH 2) | Hydrolysis of -CF3 | 2-Amino-4-fluoro-6-carboxypyridine |

| Oxidative (H2O2) | N-Oxide formation | Pyridine N-oxide derivative |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.